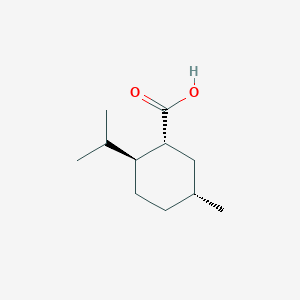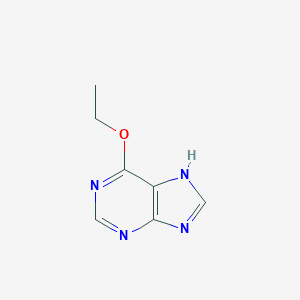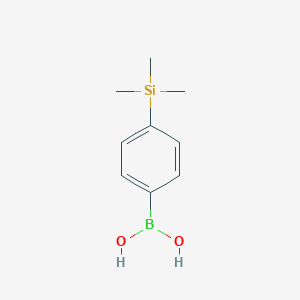
Carbamothioic acid, diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamothioic acid, diethyl-, also known as diethylcarbamothioate (DECT), is an organophosphate compound that has been widely used in agricultural practices as an insecticide and acaricide. DECT is a colorless to yellowish liquid with a pungent odor and is highly toxic to insects and other pests.
作用機序
DECT acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This causes overstimulation of the nervous system, leading to paralysis and death of the pest. DECT is selective towards insects and pests, as it does not affect the mammalian nervous system in the same way.
Biochemical and Physiological Effects:
DECT has been shown to affect the nervous system of insects and pests, leading to paralysis and death. It has also been shown to affect the reproductive system of certain pests, reducing their ability to reproduce. DECT has a short half-life in the environment, which reduces the risk of environmental contamination.
実験室実験の利点と制限
DECT is a useful tool for studying the nervous system and cholinergic receptors. It is also effective in controlling pests in agricultural practices. However, DECT is highly toxic and requires careful handling and disposal. It is not suitable for use in human or animal studies due to its toxicity.
将来の方向性
Future research on DECT could focus on its potential use as a tool for studying the nervous system and cholinergic receptors. It could also be used to develop new insecticides and acaricides that are more effective and less toxic. Additionally, research could focus on the environmental impact of DECT and its potential for environmental contamination.
Conclusion:
DECT is a highly toxic organophosphate compound that has been extensively studied for its insecticidal and acaricidal properties. It acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system in pests and insects. DECT is a useful tool for studying the nervous system and cholinergic receptors, but requires careful handling and disposal due to its toxicity. Future research could focus on its potential use in developing new insecticides and acaricides, as well as its potential for environmental contamination.
合成法
DECT can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkali metal hydroxide. The reaction yields DECT and water as byproducts. The chemical equation for the synthesis of DECT is as follows:
2C2H5NH2 + CS2 + KOH → (C2H5)2NC(S)SOK + 2H2O
科学的研究の応用
DECT has been extensively studied for its insecticidal and acaricidal properties. It has been used to control various pests such as aphids, mites, whiteflies, and thrips. DECT has also been used in the study of cholinergic receptors and the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for nerve impulse transmission.
特性
CAS番号 |
19045-48-8 |
|---|---|
製品名 |
Carbamothioic acid, diethyl- |
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC名 |
diethylcarbamothioic S-acid |
InChI |
InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |
InChIキー |
UAGGVDVXSRGPRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)S |
正規SMILES |
CCN(CC)C(=O)S |
その他のCAS番号 |
19045-48-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




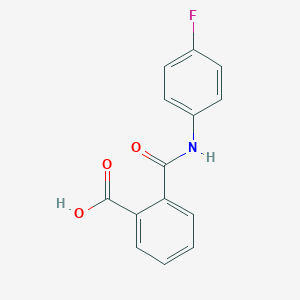
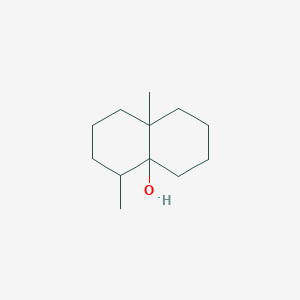
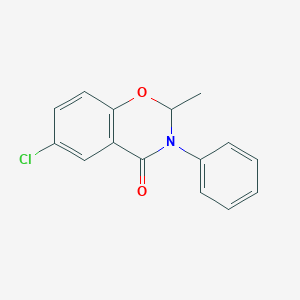
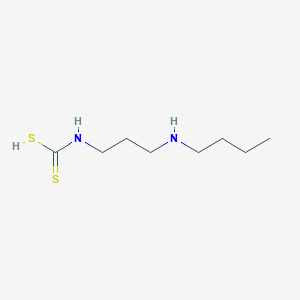
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

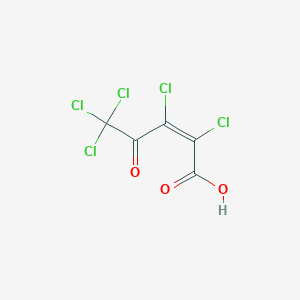

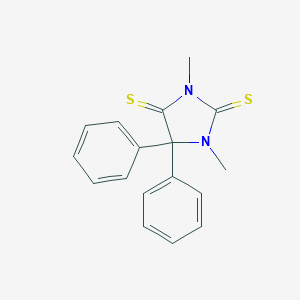
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
